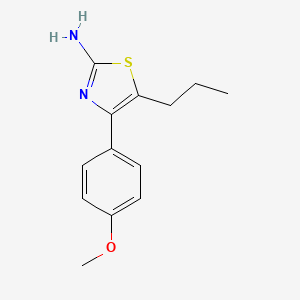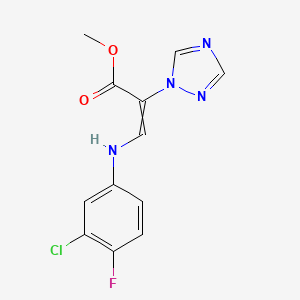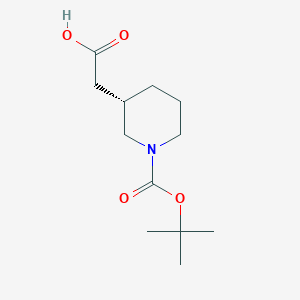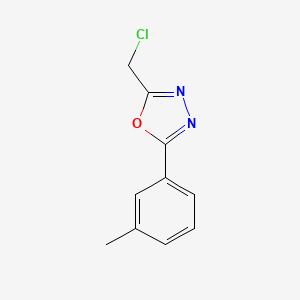
4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would involve identifying the compound’s chemical structure, functional groups, and potential isomers. The compound appears to contain a thiazol-2-amine group, a methoxyphenyl group, and a propyl group.
Synthesis Analysis
This would involve outlining the steps, reagents, and conditions necessary to synthesize the compound from readily available starting materials.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s 3D structure and confirm its identity.Chemical Reactions Analysis
This would involve studying how the compound reacts with other chemicals. This could include its behavior in acid/base reactions, redox reactions, or reactions with specific reagents.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.Applications De Recherche Scientifique
-
Inhibition of Linoleate Oxygenase Activity of ALOX15
- Field : Biochemistry
- Application : This compound is used in the study of lipid peroxidizing enzymes that exhibit variable functionality in different cancer and inflammation models .
- Method : In silico docking studies and molecular dynamics simulations are used to define a common pharmacophore, which is critical for this allosteric inhibition .
- Results : Substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
-
Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
- Field : Organic Chemistry
- Application : This compound is synthesized for the study of heterocycles containing nitrogen, which have a wide range of prospective medicinal applications .
- Method : A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
- Results : The reaction produced 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield .
-
Inhibition of Linoleate Oxygenase Activity of ALOX15
- Field : Biochemistry
- Application : This compound is used in the study of lipid peroxidizing enzymes that exhibit variable functionality in different cancer and inflammation models .
- Method : In silico docking studies and molecular dynamics simulations are used to define a common pharmacophore, which is critical for this allosteric inhibition .
- Results : Substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
-
Preparation of Semiconductors, Nanosheets, and Nanocrystals
- Field : Materials Science
- Application : 4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals .
- Method : The specific methods of preparation are not mentioned in the source, but it typically involves chemical reactions under controlled conditions .
- Results : The resulting materials can be used in various applications, including electronics and optoelectronics .
-
Synthesis of Quinolines
- Field : Organic Chemistry
- Application : 4-Methoxybenzyl Alcohol is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .
- Method : The specific methods of synthesis are not mentioned in the source, but it typically involves chemical reactions under controlled conditions .
- Results : Quinolines are a class of organic compounds with various applications, including in the synthesis of pharmaceuticals .
-
Photocatalytic Oxidation
- Field : Physical Chemistry
- Application : 4-Methoxybenzyl Alcohol is used to study the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .
- Method : The specific methods of photocatalytic oxidation are not mentioned in the source, but it typically involves irradiating the compound with light in the presence of a photocatalyst .
- Results : The results of such studies can provide insights into the mechanisms of photocatalytic reactions .
-
Inhibition of Linoleate Oxygenase Activity of ALOX15
- Field : Biochemistry
- Application : This compound is used in the study of lipid peroxidizing enzymes that exhibit variable functionality in different cancer and inflammation models .
- Method : In silico docking studies and molecular dynamics simulations are used to define a common pharmacophore, which is critical for this allosteric inhibition .
- Results : Substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
-
Preparation of Semiconductors, Nanosheets, and Nanocrystals
- Field : Materials Science
- Application : 4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals .
- Method : The specific methods of preparation are not mentioned in the source, but it typically involves chemical reactions under controlled conditions .
- Results : The resulting materials can be used in various applications, including electronics and optoelectronics .
-
Synthesis of Quinolines
- Field : Organic Chemistry
- Application : 4-Methoxybenzyl Alcohol is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .
- Method : The specific methods of synthesis are not mentioned in the source, but it typically involves chemical reactions under controlled conditions .
- Results : Quinolines are a class of organic compounds with various applications, including in the synthesis of pharmaceuticals .
-
Photocatalytic Oxidation
- Field : Physical Chemistry
- Application : 4-Methoxybenzyl Alcohol is used to study the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .
- Method : The specific methods of photocatalytic oxidation are not mentioned in the source, but it typically involves irradiating the compound with light in the presence of a photocatalyst .
- Results : The results of such studies can provide insights into the mechanisms of photocatalytic reactions .
-
Hole-Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)
- Field : Materials Science
- Application : Compounds with similar structures are used as HTMs in PSCs . They not only efficiently facilitate hole-extraction and transfer, but also act as a barrier to protect the perovskite from moisture and oxygen .
- Method : The specific methods of application are not mentioned in the source, but it typically involves the fabrication of solar cells under controlled conditions .
- Results : The use of such HTMs can improve the photovoltaic performance and long-term stability of PSCs .
Safety And Hazards
This would involve reviewing safety data sheets, toxicity studies, and other safety assessments to determine the compound’s potential hazards and necessary safety precautions.
Orientations Futures
This would involve proposing further studies to learn more about the compound. This could include additional synthetic routes, further exploration of its reactivity, or studies to uncover potential applications.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-3-4-11-12(15-13(14)17-11)9-5-7-10(16-2)8-6-9/h5-8H,3-4H2,1-2H3,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAAHIGZFFWUDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364178 |
Source


|
| Record name | 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |
CAS RN |
461436-76-0 |
Source


|
| Record name | 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)
![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)










